molecular formula C15H12N2O3 B2728638 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide CAS No. 358280-99-6

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide

Cat. No.: B2728638
CAS No.: 358280-99-6
M. Wt: 268.272
InChI Key: CHILVWFEHVKAKV-UHFFFAOYSA-N
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Description

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as the furan-2-ylmethylamine and 3-hydroxybenzaldehyde. These intermediates undergo a Knoevenagel condensation reaction with cyanoacetic acid to form the desired product. The reaction conditions often include the use of a base, such as piperidine, and a solvent like ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones from the hydroxyphenyl group.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.

Biology and Medicine

This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its potential as an enzyme inhibitor, antimicrobial agent, and in cancer research for its cytotoxic properties.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide exerts its effects is often related to its ability to interact with biological macromolecules. The cyano group can form hydrogen bonds with enzyme active sites, while the hydroxyphenyl group can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a different position of the hydroxy group.

    (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.

Uniqueness

What sets (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both a cyano group and a hydroxyphenyl group allows for versatile chemical transformations and potential interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-9-12(7-11-3-1-4-13(18)8-11)15(19)17-10-14-5-2-6-20-14/h1-8,18H,10H2,(H,17,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHILVWFEHVKAKV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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